Lipophilicity (LogP) Comparison: Tri(cyclohex-3-en-1-yl) Phosphite vs. Tricyclohexyl Phosphite and Triphenyl Phosphite
The computed octanol-water partition coefficient (LogP) of tri(cyclohex-3-en-1-yl) phosphite is 2.45 . This value is substantially lower than that of its fully saturated analog tricyclohexyl phosphite, which exhibits a LogP of 5.5 (XLogP3, PubChem) to 6.26 (experimental) [1]. The target compound also falls below the consensus LogP range for triphenyl phosphite (4.2–7.4 across multiple databases) [2]. This difference, exceeding 3 LogP units compared to tricyclohexyl phosphite, indicates that the target compound is over 1,000-fold more hydrophilic, which is expected to translate into markedly different solubility behavior in aqueous and mixed aqueous-organic solvent systems.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.45 (computed, ChemSrc) |
| Comparator Or Baseline | Tricyclohexyl phosphite: LogP = 5.5 (XLogP3) to 6.26 (experimental); Triphenyl phosphite: LogP = 4.2–7.4 (range across 5 databases) |
| Quantified Difference | ΔLogP ≥ 3.0 units vs. tricyclohexyl phosphite; ΔLogP ≥ 1.75 units vs. lower-bound triphenyl phosphite |
| Conditions | Computed LogP values from standard XLogP3 or comparable algorithms; experimental values where noted. |
Why This Matters
A >1,000-fold difference in partition coefficient directly impacts compound handling, solubility in reaction media, and compatibility with aqueous processing—critical factors for procurement decisions in both catalytic and formulation applications.
- [1] PubChem. Tricyclohexyl phosphite (CAS 15205-58-0). XLogP3-AA = 5.5. Available at: https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-12). View Source
- [2] Consensus triphenyl phosphite LogP data from ChemBase (4.2), Sielc (5.62), ChemSrc (7.43), Molaid (5.5), and ChemExper. CAS 101-02-0. Accessed 2026-05-12. View Source
